molecular formula C5H11Br2NO2 B6328865 Methyl 2-amino-4-bromobutyrate hydrobromide (H-DL-Abu(Br)-OMe.HBr) CAS No. 76419-53-9

Methyl 2-amino-4-bromobutyrate hydrobromide (H-DL-Abu(Br)-OMe.HBr)

Cat. No. B6328865
CAS RN: 76419-53-9
M. Wt: 276.95 g/mol
InChI Key: WXBMPDCWUYYMGU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromobutyrate hydrobromide (H-DL-Abu(Br)-OMe.HBr), also known as DL-2-Amino-4-bromobutyrate hydrobromide, is a brominated amine salt with the chemical formula C4H7Br2NO2HBr. It is a white powder that is soluble in water, ethanol, and methanol. It is commonly used as a reagent in organic synthesis, and is also used as a catalyst in various biochemical and physiological studies.

Scientific Research Applications

Methyl 2-amino-4-bromobutyrate hydrobromide is used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It is often used as a reagent in organic syntheses, as it can be used to synthesize a variety of compounds, including amines, acids, and alcohols. It is also used as a catalyst in various biochemical and physiological studies, as it can catalyze the formation of various compounds, including peptides and proteins.

Mechanism of Action

Methyl 2-amino-4-bromobutyrate hydrobromide acts as a catalyst in various biochemical and physiological studies. It catalyzes the formation of various compounds, including peptides and proteins, by acting as a proton donor. It also acts as a nucleophile, allowing it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
Methyl 2-amino-4-bromobutyrate hydrobromide has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been found to have an inhibitory effect on the activity of various hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-bromobutyrate hydrobromide is a useful reagent in organic syntheses and can be used to synthesize a variety of compounds, including amines, acids, and alcohols. Additionally, it can be used as a catalyst in various biochemical and physiological studies. However, it is important to note that it is toxic in high concentrations and should be handled with caution.

Future Directions

The potential applications of Methyl 2-amino-4-bromobutyrate hydrobromide are vast and varied. Further research is needed to explore its potential as a catalyst for the synthesis of novel compounds, as well as its potential use as a therapeutic agent. Additionally, further research is needed to explore its potential use in the development of new drug delivery systems and its potential as a therapeutic agent in various diseases. Finally, further research is needed to explore its potential as an inhibitor of various enzymes and hormones.

Synthesis Methods

The synthesis of Methyl 2-amino-4-bromobutyrate hydrobromide is typically achieved through a two-step process. The first step involves the reaction of 2-bromobutyric acid with aqueous ammonia to form the ammonium salt. The second step involves the reaction of the ammonium salt with methyl bromide to form the desired product.

properties

IUPAC Name

methyl 2-amino-4-bromobutanoate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2.BrH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMPDCWUYYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCBr)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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